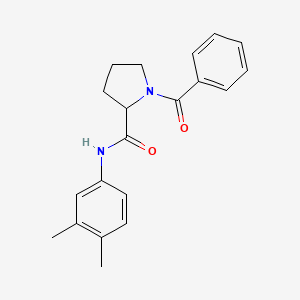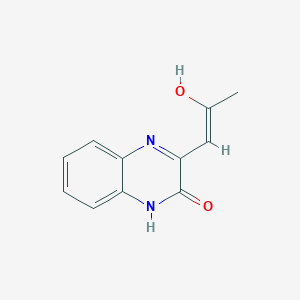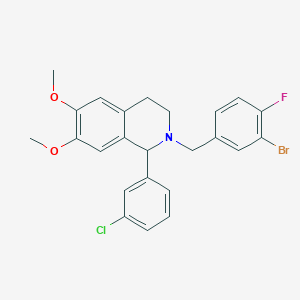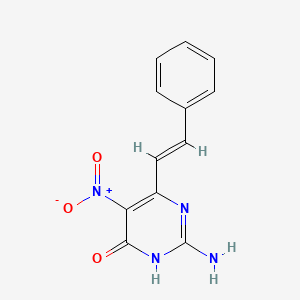
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound is a proline-based derivative that has been synthesized through various methods for its use in scientific research.
Mecanismo De Acción
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide acts as a chiral auxiliary in asymmetric synthesis reactions, where it aids in the formation of chiral products. The compound works by coordinating with the substrate, forming a complex that undergoes a reaction to form the desired product. The chiral nature of 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide allows for the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has also been shown to have low mutagenic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. The compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide in scientific research. One potential application is in the synthesis of chiral pharmaceuticals, where 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be used as a chiral auxiliary to form enantiomerically pure products. Another potential application is in the synthesis of chiral catalysts for use in asymmetric catalysis reactions. Additionally, 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be used in the synthesis of chiral polymers for use in various applications.
Métodos De Síntesis
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be synthesized through various methods, including the reaction of proline and benzoyl chloride in the presence of a base, or through the reaction of proline and 3,4-dimethylbenzoyl chloride. The compound can also be synthesized through the reaction of proline and 3,4-dimethylbenzaldehyde in the presence of an oxidizing agent.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has been extensively used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. The compound has also been used as a ligand in asymmetric catalysis reactions. 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has shown potential in the synthesis of various compounds, including amino acids, alcohols, and carboxylic acids.
Propiedades
IUPAC Name |
1-benzoyl-N-(3,4-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-11-17(13-15(14)2)21-19(23)18-9-6-12-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXQLLEYNASTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6053998.png)

![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)
![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


